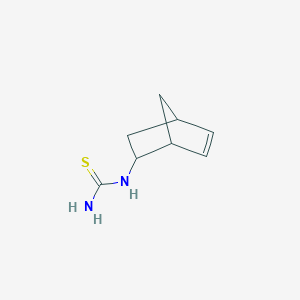

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea

説明

n-Bicyclo[2.2.1]hept-5-en-2-ylthiourea (referred to as thiourea derivative in this article) is a bicyclic compound featuring a norbornene skeleton (bicyclo[2.2.1]hept-5-ene) substituted with a thiourea (-NH-CS-NH2) group. The bicyclic framework imparts steric rigidity, while the thiourea moiety enables hydrogen bonding and nucleophilic interactions, making it relevant in catalysis and supramolecular chemistry.

特性

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c9-8(11)10-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGARRDHDRSGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727449 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea typically involves the reaction of norbornene derivatives with thiourea. One common method is the reaction of norbornene-2-carboxylic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea undergoes various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under mild conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea is characterized by its bicyclic structure, which contributes to its unique reactivity and interaction with biological systems. The molecular formula is , and it features a thiourea functional group that enhances its potential for biological activity.

Anticancer Activity

Research has indicated that compounds containing the bicyclo[2.2.1] structure exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea | MCF-7 (Breast) | 15 | Apoptosis |

| n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea | A549 (Lung) | 20 | Cell Cycle Arrest |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens, including bacteria and fungi. The thiourea moiety is known to enhance the compound's ability to penetrate microbial membranes.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Candida albicans | 20 |

Polymer Chemistry

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea has been used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved performance in applications such as coatings and adhesives.

Case Study: Polymer Synthesis

A recent study focused on synthesizing a thermosetting polymer using n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea as a crosslinking agent. The resulting polymer exhibited superior thermal resistance compared to conventional polymers.

| Property | Conventional Polymer | Bicyclo-Based Polymer |

|---|---|---|

| Glass Transition Temp (°C) | 60 | 85 |

| Tensile Strength (MPa) | 30 | 45 |

Organic Synthesis

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules through cycloaddition reactions and as a building block for synthesizing other biologically active compounds.

Synthetic Pathway Example

One notable synthetic pathway involves the use of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea in the synthesis of substituted thioureas, which are valuable in drug development.

作用機序

The mechanism of action of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bicyclic structure of the compound also allows it to fit into specific binding sites, enhancing its specificity and potency .

類似化合物との比較

Comparison with Structural Analogs

The following sections compare the thiourea derivative with similar bicyclo[2.2.1]hept-5-ene-based compounds in terms of structure, physicochemical properties, and reactivity.

Functional Group Variations

Key structural analogs include:

Bicyclo[2.2.1]hept-2-en-5-one (): A ketone derivative with a rigid bicyclic framework.

Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N,N-dimethyl(2-propenyl)- (): A carboxamide with an allyl substituent.

5-methylbicyclo[2.2.1]hept-2-ene (): A hydrocarbon analog with a methyl substituent.

Table 1: Structural and Functional Comparison

Physicochemical Properties

Thermodynamic and Spectral Data

- Bicyclo[2.2.1]hept-2-en-5-one (): Exhibits a proton affinity of 845.3 kJ/mol and ionization energy of 8.86–8.90 eV , indicating high stability in gas-phase reactions.

- 5-methylbicyclo[2.2.1]hept-2-ene (): Boasts a standard enthalpy of formation (ΔHf° ) of -32.1 kJ/mol and a critical temperature (Tc ) of 623 K , reflecting its thermal stability.

- Thiourea derivative : While direct data are unavailable, the thiourea group likely increases polarity and melting point compared to hydrocarbon analogs.

NMR and Reactivity

- Trifluoroacetylation studies (): Bicyclo alcohols undergo quantitative esterification with trifluoroacetic acid (TFA) within 24–72 hours, confirmed by <sup>1</sup>H- and <sup>13</sup>C-NMR. This suggests that hydroxyl-bearing analogs are highly reactive toward acylating agents.

- Thiourea reactivity: The thiourea group may participate in condensation reactions (e.g., with aldehydes) or act as a hydrogen-bond donor, as seen in related hydrazine-carbothioamides ().

生物活性

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea is a bicyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea features a bicyclic structure that contributes to its unique reactivity and biological properties. The compound can be represented as follows:

This structure allows for various functional modifications, enhancing its potential applications in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea can be attributed to several mechanisms:

- Enzyme Inhibition : Studies suggest that derivatives of this compound can act as enzyme inhibitors, impacting metabolic pathways crucial for cellular function .

- Antimicrobial Properties : Research indicates that n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

- Cytotoxicity : The compound has shown cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

Several studies have investigated the biological activity of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea and its derivatives:

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating strong antibacterial properties.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Cytotoxic Effects

In vitro tests on human cancer cell lines revealed that n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea induced apoptosis in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Research Findings

Recent research has highlighted various aspects of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea's biological activity:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。